N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
G Protein-Coupled Receptor GPR35 Agonists
Studies have demonstrated the utility of bromo-substituted chromene derivatives as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. These compounds, including variations with methoxybenzamido groups, have been used in radiolabeling experiments to study receptor binding and in developing new potent agonists with nanomolar affinity. This research opens avenues for exploring similar chromene derivatives in receptor-targeted therapies and drug discovery (Thimm et al., 2013), (Funke et al., 2013).
Chemical Synthesis and Characterization
Chromene derivatives have been synthesized and characterized for various structural and functional analyses. For instance, research on 4-oxo-chromene-2-carboxamides and their polymorphs has contributed to our understanding of molecular structures and potential pharmaceutical applications. This foundational knowledge on chromene structures could be relevant to synthesizing and studying N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide (Reis et al., 2013).
Antimicrobial and Antioxidant Activities
Certain chromene derivatives have shown promising antimicrobial and antioxidant activities. For example, the synthesis of chromenones linked to the triazole ring system and their evaluation for anti-ChE activity suggest potential applications in treating Alzheimer's disease. Additionally, the compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated neuroprotective effects, indicating the therapeutic potential of similar compounds in neurodegenerative disease research (Saeedi et al., 2017).
Fluorescent-Tagged Scale Inhibitors
Innovative research has led to the synthesis of fluorescent-tagged polyacrylate-based scale inhibitors incorporating chromene derivatives. These compounds have been evaluated for their antiscaling activity and fluorescence properties, highlighting their utility in industrial applications and the monitoring of scale inhibition processes (Popov et al., 2017).
Future Directions
Given the potential biological activities of chromene derivatives, future research could focus on the synthesis, characterization, and biological activity evaluation of “N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide” and its derivatives. This could lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as 6-bromo-8-methoxy-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . These compounds have been routinely employed as herbal medicines since early ages .
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
For instance, some coumarins have been reported to inhibit bacterial DNA gyrase .
Result of Action
Coumarins have been known to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors
Properties
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMEYAIDXMSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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